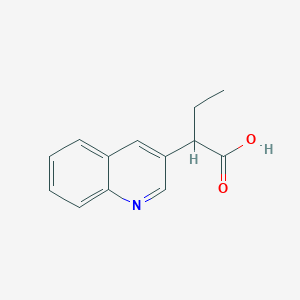

2-(Quinolin-3-yl)butanoic acid

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-quinolin-3-ylbutanoic acid |

InChI |

InChI=1S/C13H13NO2/c1-2-11(13(15)16)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2H2,1H3,(H,15,16) |

InChI Key |

OCDNEPDSGRHTNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2N=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Quinolin 3 Yl Butanoic Acid and Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The quinoline ring system is a common motif in a vast array of biologically active compounds and functional materials. Over the past century and a half, numerous named reactions have been developed for its synthesis, each with its own set of advantages and limitations regarding substrate scope and regioselectivity. Several comprehensive reviews have been published detailing these methods.

Friedländer Reaction and its Adaptations

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a versatile and straightforward method for constructing quinoline derivatives. The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. This acid- or base-catalyzed reaction proceeds through an aldol-type condensation followed by cyclodehydration to form the quinoline ring.

The general applicability of the Friedländer synthesis makes it a valuable tool. Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to promote the reaction. Two primary mechanistic pathways are proposed: one involving an initial aldol (B89426) addition followed by imine formation and cyclization, and another where Schiff base formation precedes the aldol reaction and subsequent cyclization. Variations of the Friedländer reaction, such as the Pfitzinger and Niementowski syntheses, further expand its utility.

| Reaction Name | Reactants | Product |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone and a compound with an α-methylene group | Substituted quinoline |

Pfitzinger Reaction for Quinoline-4-carboxylic Acids and Related Structures

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a direct route to substituted quinoline-4-carboxylic acids. This method utilizes the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. The reaction proceeds by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.

A notable variant, the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. The Pfitzinger reaction is a powerful tool for accessing quinoline-4-carboxylic acids, which are valuable precursors for further functionalization.

| Reaction Name | Reactants | Product |

| Pfitzinger Reaction | Isatin and a carbonyl compound | Substituted quinoline-4-carboxylic acid |

Doebner Reaction and Doebner-von Miller Synthesis

The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. This three-component reaction is a valuable method for synthesizing a variety of substituted quinolines.

A related and historically significant method is the Doebner-von Miller reaction, which is a modification of the Skraup synthesis. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. This reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids such as tin tetrachloride and scandium(III) triflate. The mechanism involves a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring.

| Reaction Name | Reactants | Product |

| Doebner Reaction | Aniline, aldehyde, and pyruvic acid | Substituted quinoline-4-carboxylic acid |

| Doebner-von Miller Reaction | Aniline and α,β-unsaturated carbonyl compound | Substituted quinoline |

Skraup Synthesis and Modified Protocols

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is one of the oldest and most well-known methods for preparing quinoline itself. The classic procedure involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (traditionally the nitro compound corresponding to the amine used). The reaction is notoriously exothermic and can be violent if not controlled.

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline. Due to the harsh reaction conditions and potential for uncontrolled reactions, several modifications have been developed. These modifications often involve the use of milder oxidizing agents, such as arsenic acid, or the addition of moderators like boric acid or ferrous sulfate (B86663) to control the reaction's exothermicity. The Doebner-von Miller reaction is considered a significant modification of the Skraup synthesis.

| Reaction Name | Reactants | Product |

| Skraup Synthesis | Primary aromatic amine, glycerol, sulfuric acid, and an oxidizing agent | Quinoline or substituted quinoline |

Combes/Conrad–Limpach Quinoline Synthesis

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization followed by dehydration to afford a 2,4-disubstituted quinoline. Concentrated sulfuric acid is a commonly used catalyst for the ring closure step.

The Conrad–Limpach synthesis, on the other hand, utilizes the reaction of anilines with β-ketoesters. Depending on the reaction conditions, this can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones). At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon heating undergoes cyclization to yield a 4-hydroxyquinoline. At higher temperatures, an anilide is formed, which then cyclizes to a 2-hydroxyquinoline. This method is particularly useful for preparing quinolones, which are important intermediates in medicinal chemistry.

| Reaction Name | Reactants | Product |

| Combes Quinoline Synthesis | Aniline and β-diketone | 2,4-Disubstituted quinoline |

| Conrad–Limpach Synthesis | Aniline and β-ketoester | 4-Hydroxyquinoline or 2-hydroxyquinoline |

Synthesis of the Butanoic Acid Side Chain

The introduction of a butanoic acid side chain at the 3-position of the quinoline ring is a critical step in the synthesis of 2-(quinolin-3-yl)butanoic acid. This can be achieved through various synthetic strategies, typically starting from a pre-functionalized quinoline core, such as quinoline-3-carboxaldehyde or a quinoline-3-carboxylic acid derivative.

A plausible and efficient route to introduce the required carbon framework is through a Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst. For the synthesis of the target molecule, quinoline-3-carboxaldehyde can be reacted with diethyl malonate to yield diethyl 2-(quinolin-3-ylmethylene)malonate. This intermediate possesses the necessary carbon atoms for the butanoic acid side chain.

Following the Knoevenagel condensation, a two-step transformation is required. First, the double bond in the malonate derivative needs to be reduced. This can be achieved through catalytic hydrogenation , for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This step yields diethyl 2-(quinolin-3-ylmethyl)malonate.

The final step involves the hydrolysis and decarboxylation of the substituted malonic ester. Treatment with a strong base, such as sodium hydroxide (B78521), followed by acidification will hydrolyze both ester groups to carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to afford the desired this compound.

An alternative approach could involve the Perkin reaction . This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding carboxylate salt. Reacting quinoline-3-carboxaldehyde with propanoic anhydride and sodium propanoate would yield α-ethyl-3-quinolineacrylic acid. Subsequent catalytic hydrogenation of the carbon-carbon double bond would then produce this compound.

Another potential method is the Reformatsky reaction . This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. The reaction of quinoline-3-carboxaldehyde with ethyl 2-bromobutanoate and activated zinc would be expected to produce ethyl 3-hydroxy-2-(quinolin-3-yl)butanoate. This β-hydroxy ester could then be dehydrated to the corresponding α,β-unsaturated ester, followed by catalytic hydrogenation of the double bond to yield the saturated butanoate ester. Finally, hydrolysis of the ester would provide the target carboxylic acid.

Each of these methods offers a viable pathway to the desired product, with the choice of method often depending on the availability of starting materials, desired scale, and tolerance of other functional groups on the quinoline ring.

| Reaction Name | Precursor | Reagents | Intermediate/Product |

| Knoevenagel Condensation | Quinoline-3-carboxaldehyde | Diethyl malonate, base | Diethyl 2-(quinolin-3-ylmethylene)malonate |

| Catalytic Hydrogenation | Diethyl 2-(quinolin-3-ylmethylene)malonate | H₂, Pd/C | Diethyl 2-(quinolin-3-ylmethyl)malonate |

| Hydrolysis & Decarboxylation | Diethyl 2-(quinolin-3-ylmethyl)malonate | 1. NaOH, H₂O 2. H₃O⁺, Δ | This compound |

| Perkin Reaction | Quinoline-3-carboxaldehyde | Propanoic anhydride, sodium propanoate | α-Ethyl-3-quinolineacrylic acid |

| Reformatsky Reaction | Quinoline-3-carboxaldehyde | Ethyl 2-bromobutanoate, Zn | Ethyl 3-hydroxy-2-(quinolin-3-yl)butanoate |

Carbon-Carbon Bond Formation Strategies at the α-Position

A key strategy for synthesizing derivatives of this compound involves the formation of a carbon-carbon bond at the α-position of a carbonyl compound. While direct alkylation of quinoline-containing acetic acid derivatives can be challenging, alternative methods employing α-thioaryl carbonyl compounds have been developed. These strategies often involve a two-step process of oxidation and magnesium-sulfoxide exchange to facilitate the formation of a magnesium enolate. This enolate can then undergo intramolecular reactions, such as a Michael addition, to create new stereogenic centers.

Functional Group Interconversions Leading to Carboxylic Acid

The carboxylic acid group in this compound can be introduced through various functional group interconversions. imperial.ac.uk One common method is the hydrolysis of a corresponding ester or nitrile precursor. For instance, a compound containing a 2-(quinolin-3-yl)butanenitrile or methyl 2-(quinolin-3-yl)butanoate group can be converted to the desired carboxylic acid under acidic or basic conditions. Another approach involves the oxidation of a primary alcohol or aldehyde at the corresponding position. For example, 2-(quinolin-3-yl)butan-1-ol can be oxidized using reagents like potassium permanganate (B83412) or chromic acid to yield the carboxylic acid. imperial.ac.uk Ozonolysis of an alkene precursor, followed by an oxidative work-up with hydrogen peroxide, also provides a route to carboxylic acids. imperial.ac.uk

Direct and Cross-Coupling Strategies for Constructing the this compound Scaffold

Modern synthetic methods increasingly rely on direct and cross-coupling reactions to build complex molecules like this compound. These approaches offer high efficiency and regioselectivity.

C-H Functionalization Approaches on Quinoline Systems

Direct C-H functionalization of the quinoline ring has emerged as a powerful tool for introducing substituents at specific positions. researchgate.netnih.gov While the C2 and C8 positions are often more readily functionalized due to the directing effect of the nitrogen atom, methods for C3 functionalization have also been developed. nih.govnih.gov These strategies may involve the use of a directing group at an adjacent position (C2 or C4) or the design of specific ligands to achieve the desired regioselectivity. nih.gov For instance, rhodium-catalyzed C-H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com

Metal-Catalyzed Coupling Reactions in Quinoline and Butanoic Acid Synthesis

Transition metal-catalyzed cross-coupling reactions are instrumental in the synthesis of both the quinoline core and in attaching the butanoic acid side chain. rsc.orgsciengine.com These reactions offer a versatile means of forming carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. sciengine.com

Palladium catalysts are widely employed in the synthesis of substituted quinolines. nih.gov The Heck coupling reaction, for example, can be used to form 3-substituted quinolin-2(1H)-ones from 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds. nih.gov Palladium(II)-catalyzed three-component tandem reactions of 2-aminobenzonitriles, arylboronic acids, and ketones provide an efficient one-pot procedure for polysubstituted quinolines. rsc.orgrsc.org Another palladium-catalyzed approach involves the cross-coupling of cyclopropanols with unprotected ortho-bromoanilines, which is particularly useful for synthesizing 3-substituted quinolines. thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Iodoaniline, α,β-Unsaturated carbonyl compounds | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-ones | 67-76% | nih.gov |

| 2-Aminobenzonitriles, Arylboronic acids, Ketones | Pd(II) catalyst | Polysubstituted quinolines | Moderate to good | rsc.orgrsc.org |

| 2-Bromoanilines, Cyclopropanols | Pd(OAc)₂, Ph₂P(CH₂)₄PPh₂ | Substituted quinolines | Modest to good | thieme-connect.com |

Copper-catalyzed reactions also play a significant role in quinoline synthesis. An efficient cascade reaction involving copper-catalyzed intermolecular Ullmann-type C-N coupling followed by enamine condensation can convert ortho-acylanilines and alkenyl iodides into multisubstituted quinolines in very good yields. organic-chemistry.orgacs.orgnih.gov Copper catalysts can also be used in the synthesis of 3-substituted quinoline derivatives from saturated ketones and anthranils. mdpi.com Furthermore, copper-promoted synthesis from benzylic azides and internal alkynes offers a novel route to substituted quinolines. researchgate.net

Table 2: Examples of Copper-Catalyzed Reactions in Quinoline Synthesis

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| ortho-Acylanilines, Alkenyl iodides | Copper catalyst, Glycine | Multisubstituted quinolines | Good to excellent | organic-chemistry.orgacs.orgnih.gov |

| Saturated ketones, Anthranils | Copper acetate (B1210297) | 3-Substituted quinoline derivatives | - | mdpi.com |

| Benzylic azides, Internal alkynes | Cu(OTf)₂ | Substituted quinolines | Good | researchgate.net |

Indium-Catalyzed Methods

Indium(III) chloride has gained prominence as a potent Lewis acid catalyst in organic synthesis due to its unique properties, including stability in air and water, low toxicity, and high tolerance for various functional groups. thieme-connect.com These characteristics make it an attractive option for the synthesis of complex heterocyclic structures like quinolines. Indium-catalyzed methods typically facilitate the convergent synthesis of the quinoline core from simple starting materials.

One notable strategy involves the indium(III) chloride-catalyzed reaction between a 1-aminopenta-1,4-diene fragment and an aromatic aldehyde, which proceeds through a concerted pathway to form an annulated pyridine (B92270) motif. thieme-connect.com This approach has been successfully applied to generate a variety of potentially bioactive molecules, including pyranoquinolines. thieme-connect.com The efficiency of InCl₃ is often superior to other Lewis acids like BF₃·OEt₂ and other indium salts such as InI₃, InBr₃, and In(OTf)₃. thieme-connect.com

Another efficient protocol utilizes InCl₃ to catalyze a sequential, three-component reaction of aromatic amines, aromatic aldehydes, and functionalized alkynes. nih.gov This method leads to the formation of 2,4-disubstituted quinoline derivatives, some of which exhibit significant fluorescence activities, making them potentially useful in organic electronic devices. nih.gov The catalyst's effectiveness stems from its ability to mediate the complex bond-forming events required to construct the quinoline scaffold efficiently. nih.gov

Table 1: Comparison of Catalysts in the Synthesis of Annulated Quinolines This table is interactive. You can sort and filter the data.

| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| InCl₃ | CH₂Cl₂ | 2.5 | 89 |

| In(OTf)₃ | CH₂Cl₂ | 3.5 | 74 |

| InBr₃ | CH₂Cl₂ | 3.0 | 71 |

| InI₃ | CH₂Cl₂ | 3.5 | 65 |

| In(OAc)₃ | CH₂Cl₂ | 4.0 | 57 |

| BF₃·OEt₂ | CH₂Cl₂ | 5.0 | 35 |

Data sourced from studies on indium(III) chloride-catalyzed reactions. thieme-connect.com

Rhodium-Catalyzed Cyclization Strategies

Rhodium catalysts are powerful tools for C-H bond activation, enabling the construction of complex molecular architectures from simple precursors. mdpi.com In quinoline synthesis, rhodium catalysis facilitates cascade reactions involving ortho-C–H bond activation of aromatic amines followed by heteroannulation. mdpi.com For instance, a rhodium catalyst can play a dual role in activating the C-H bond of an amine and mediating the subsequent cyclization under mild conditions, leading to substituted quinoline carboxylates. mdpi.com

Rhodium-catalyzed hydroacylation represents another versatile strategy for accessing substituted quinolines. acs.org This atom-economic process involves the addition of an aldehyde's acyl and hydrogen components across an alkyne. acs.org By employing chelating aldehydes, common side reactions like reductive-decarbonylation can be suppressed, leading to efficient catalysis. acs.org The resulting enone intermediates can undergo a subsequent deprotection-cyclization cascade to afford the quinoline core. acs.org This method allows for the introduction of diverse functionalities, as the intermediate enones can be subjected to further reactions, such as 1,4-additions, before the final cyclization step. acs.org

Cobalt-Catalyzed Cyclization Approaches

The use of earth-abundant and less toxic cobalt catalysts aligns with the principles of sustainable chemistry. Cobalt-catalyzed reactions have emerged as highly efficient methods for synthesizing quinolines via C-H activation and cyclization. A notable example is the Co(III)-catalyzed reaction of anilines with alkynes, where dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a C1 building block. organic-chemistry.org This process demonstrates high regioselectivity and broad substrate tolerance, accommodating various functional groups on both the aniline and alkyne partners to produce a wide range of quinoline derivatives. organic-chemistry.org The reaction is believed to proceed through C-H activation, alkyne insertion, and coupling with an activated DMSO species. organic-chemistry.org

Another environmentally benign approach involves the use of a simple cobalt salt, such as Co(OAc)₂·4H₂O, under ligand-free conditions. acs.org This system effectively catalyzes the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish substituted quinolines in good to excellent yields. acs.org The reaction proceeds through a dehydrogenation-condensation-cyclization pathway, offering a convenient and efficient one-pot synthesis of the quinoline scaffold. acs.org

Table 2: Selected Examples of Cobalt-Catalyzed Quinoline Synthesis This table is interactive. You can sort and filter the data.

| Cobalt Catalyst | Reactants | Method | Yield (%) |

|---|---|---|---|

| Cp*Co(CO)I₂ | Anilines + Alkynes | C-H Activation/Cyclization | up to 85 |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols + Ketones | Dehydrogenative Cyclization | up to 97 |

Yields reported for optimized conditions in respective studies. organic-chemistry.orgacs.org

Transition Metal-Free Protocols for Quinoline Functionalization

While transition metals offer powerful catalytic cycles, their removal from final products can be challenging, particularly in pharmaceutical applications. This has driven the development of transition-metal-free protocols for quinoline synthesis and functionalization. nih.govacs.org These methods often rely on the use of common reagents and catalysts, such as iodine or strong bases, or proceed through thermal or photochemical activation.

One innovative metal-free strategy involves a tandem C(sp³)–H bond functionalization and cyclization of 2-styrylanilines with partners like 2-methylquinolines. nih.govacs.org This approach provides mild activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds, featuring excellent functional group tolerance. nih.govacs.org Another powerful method is the one-pot double C–H functionalization of quinolines with electron-deficient acetylenes, which proceeds in the presence of potassium hydroxide (KOH) and water. rsc.org This reaction leads to 2,3-disubstituted quinolines through a unique pathway involving ring cleavage, rearrangement, and re-cyclization. rsc.orgrsc.org

Modifications to classic named reactions also provide viable metal-free pathways. For example, variations of the Doebner reaction, which traditionally synthesizes quinoline-4-carboxylic acids, have been developed using ionic liquids as the medium, omitting the need for a metal catalyst while achieving comparable yields. nih.gov These protocols highlight a move towards more environmentally friendly and cost-effective synthetic routes. nih.govacs.orgnih.gov

Enantioselective Synthesis of Chiral this compound

The synthesis of this compound in an enantiomerically pure form is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. This requires the use of asymmetric synthesis strategies to control the formation of the stereocenter at the alpha-position of the butanoic acid side chain.

Asymmetric Catalysis in C-C and C-H Activation

Asymmetric catalysis, using either chiral metal complexes or organocatalysts, provides a direct and atom-economical route to enantiomerically enriched compounds. princeton.edu In the context of quinoline synthesis, chiral phosphoric acids have been successfully employed as catalysts in Povarov reactions to achieve the asymmetric synthesis of quinoline-naphthalene atropisomers. nih.gov This demonstrates how a chiral catalyst can control stereochemistry during the formation of the quinoline system itself, which can be extended to control stereocenters on side chains. nih.gov

The enantioselective functionalization of C-H bonds is a frontier in organic synthesis. While specific applications to this compound are not widely documented, the principles have been established. A chiral catalyst can differentiate between enantiotopic C-H bonds or control the facial selectivity of a C-C bond formation, thereby establishing a new stereocenter. Such strategies are under continuous development and hold great promise for the direct, enantioselective synthesis of complex chiral molecules.

Chiral Auxiliary and Ligand-Based Strategies

A well-established and reliable method for controlling stereochemistry involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral this compound, a precursor like 3-quinolylacetic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting imide can then be subjected to diastereoselective alkylation to introduce the ethyl group, establishing the desired stereocenter. Subsequent removal of the auxiliary yields the enantiomerically enriched butanoic acid. wikipedia.orgblogspot.com

Ligand-based strategies involve the use of a chiral ligand that coordinates to a metal center, creating a chiral catalytic environment. researchgate.netscilit.com This chiral catalyst can then promote an enantioselective transformation. For example, chiral ligands containing quinoline motifs have been synthesized and used in a variety of asymmetric reactions, including C-C bond formations. researchgate.netscilit.com An axially chiral quinoline-2-carboxylic acid has been used in conjunction with a copper catalyst for the enantioselective oxidative coupling of 2-naphthols, illustrating the power of chiral quinoline-based ligands in asymmetric catalysis. nih.gov This principle can be applied to the enantioselective construction of the butanoic acid side chain on the quinoline core.

Diastereoselective Approaches

The synthesis of enantiomerically pure this compound necessitates a diastereoselective or asymmetric approach to control the stereochemistry at the C-2 position of the butanoic acid chain. A well-established and reliable method for achieving this is through the use of chiral auxiliaries. The Evans oxazolidinone auxiliaries, for instance, are widely employed for the diastereoselective alkylation of carboxylic acid derivatives researchgate.netresearchgate.netresearchgate.netwilliams.edu.

A plausible synthetic route would begin with the precursor, (quinolin-3-yl)acetic acid. This starting material can be esterified and then coupled with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyl oxazolidinone. The subsequent key step involves the diastereoselective alkylation of this chiral imide.

The process can be outlined as follows:

Preparation of the N-Acyl Oxazolidinone: (Quinolin-3-yl)acetic acid is converted to its corresponding acyl chloride, which then reacts with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to yield the N-acyl oxazolidinone intermediate.

Diastereoselective Alkylation: The N-acyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form a rigid, chelated (Z)-enolate. The stereochemistry of the chiral auxiliary directs the approach of the electrophile. Subsequent reaction with an ethyl halide (e.g., ethyl iodide or bromide) occurs preferentially from the less sterically hindered face of the enolate, leading to the formation of one diastereomer in high excess researchgate.netwilliams.edu. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite side researchgate.net.

Auxiliary Cleavage: After the alkylation step, the chiral auxiliary is cleaved to yield the desired chiral carboxylic acid. This is typically achieved through hydrolysis, for example, using lithium hydroxide and hydrogen peroxide, which affords the this compound and recovers the chiral auxiliary for potential reuse williams.edu.

This chiral auxiliary-based method offers high levels of stereocontrol and predictability, making it a powerful strategy for accessing specific stereoisomers of this compound and its analogues researchgate.netresearchgate.net.

| Step | Reagents and Conditions | Purpose | Diastereomeric Excess (d.e.) |

| 1 | Acylation: (Quinolin-3-yl)acetyl chloride, Chiral Oxazolidinone, Base (e.g., triethylamine) | Attach the chiral auxiliary to the quinoline acetic acid moiety. | N/A |

| 2 | Alkylation: 1. NaHMDS or LDA, THF, -78 °C; 2. Ethyl iodide (CH₃CH₂I) | Form a chiral enolate and introduce the ethyl group diastereoselectively. | Typically >95% researchgate.netwilliams.edu |

| 3 | Cleavage: LiOH, H₂O₂ | Remove the chiral auxiliary to yield the final chiral carboxylic acid. | N/A (product is enantiomerically enriched) |

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Microwave-Assisted Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions significantly reduce waste, cost, and hazards. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, is a common method for quinoline synthesis and has been successfully adapted to solvent-free conditions organic-chemistry.orgresearchgate.netnih.govalfa-chemistry.com. For example, reacting a 2-aminoaryl ketone with a β-ketoester can be performed by heating the neat mixture, often with a solid-supported catalyst, to produce the quinoline core researchgate.netnih.gov.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating acs.orgnih.govtandfonline.comrsc.org. The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, can be significantly enhanced by microwave irradiation tandfonline.com. Similarly, the Pfitzinger reaction of isatins with carbonyl compounds benefits from microwave assistance, providing rapid access to quinoline-4-carboxylic acids tandfonline.com. These microwave-assisted methods can often be performed under solvent-free conditions, further enhancing their green credentials.

| Reaction | Green Modification | Typical Conditions | Advantages |

| Friedländer Synthesis | Solvent-Free | Neat reactants heated with a solid catalyst (e.g., P₂O₅/SiO₂) at 80-120°C organic-chemistry.orgresearchgate.net | Eliminates solvent waste, simplifies workup, reduces energy consumption. |

| Doebner Reaction | Microwave-Assisted | Reactants in a polar solvent (or solvent-free) irradiated in a microwave reactor tandfonline.com | Drastically reduced reaction times (minutes vs. hours), improved yields. |

| Pfitzinger Reaction | Microwave-Assisted | Isatin, ketone, and base in aqueous ethanol (B145695) irradiated in a microwave reactor tandfonline.com | Rapid synthesis (minutes), high yields, use of a greener solvent system. |

Recyclable Catalysts and Reagents

The use of heterogeneous and recyclable catalysts is a cornerstone of green synthesis, as it simplifies product purification and reduces catalyst waste. In quinoline synthesis, traditional homogeneous acid catalysts (e.g., H₂SO₄, PPA) can be replaced with solid acid catalysts.

Examples of recyclable catalysts used in quinoline synthesis include:

Silica Sulfuric Acid (SSA): An effective and reusable solid acid catalyst for the Friedländer synthesis under solvent-free, microwave-assisted conditions nih.gov.

Ag(I)-exchanged Montmorillonite K10: This clay-based catalyst has been shown to be effective and recyclable for the Doebner-von Miller synthesis of quinolines under solvent-free conditions, being reusable for up to five cycles with excellent activity researchgate.net.

Polymer-supported Catalysts: Catalysts such as poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate have been used as dual acidic catalysts in solvent-free Friedländer reactions, offering high yields and easy recovery nih.gov.

Ionic Liquids: Acidic ionic liquids like [bmim]HSO₄ can act as both catalyst and solvent in the Friedländer reaction and can be recycled, providing a greener alternative to traditional methods mdpi.com.

These catalysts not only reduce waste but also often provide higher yields and selectivity compared to their homogeneous counterparts.

Atom Economy and Efficiency in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate minimal byproducts rsc.org.

The Doebner Reaction: This is a three-component reaction that assembles the quinoline-4-carboxylic acid core from an aniline, an aldehyde, and pyruvic acid. Its main byproduct is water, leading to a relatively high atom economy compared to stepwise syntheses mdpi.comnih.govacs.org.

The Pfitzinger Reaction: This reaction between an isatin and a carbonyl compound also forms quinoline-4-carboxylic acids. The reaction typically proceeds via the hydrolysis of isatin, followed by condensation and cyclization. The primary byproduct is water, also resulting in good atom economy researchgate.netui.ac.idresearchgate.netjocpr.com.

A theoretical comparison of the atom economy for a simple Pfitzinger vs. a Doebner reaction highlights these principles.

Theoretical Atom Economy Calculation:

| Reaction | Reactants | Product | Byproducts | % Atom Economy* |

| Pfitzinger | Isatin (C₈H₅NO₂) + Acetone (C₃H₆O) | 2-Methylquinoline-4-carboxylic acid (C₁₁H₉NO₂) | CO₂ + H₂O | (187.19 / (147.13 + 58.08)) x 100 = 91.3% |

| Doebner | Aniline (C₆H₇N) + Acetaldehyde (C₂H₄O) + Pyruvic Acid (C₃H₄O₃) | 2-Methylquinoline-4-carboxylic acid (C₁₁H₉NO₂) | 2 H₂O | (187.19 / (93.13 + 44.05 + 88.06)) x 100 = 83.1% |

*Note: The calculation assumes 100% yield and does not account for catalysts, solvents, or workup materials. The Pfitzinger reaction involves an internal rearrangement and decarboxylation, while the Doebner reaction is a condensation. The values demonstrate how the inherent reaction mechanism affects the theoretical efficiency.

By prioritizing multicomponent strategies and reactions that minimize byproduct formation, the synthesis of this compound can be designed to be more efficient and environmentally sustainable.

Chemical Reactivity and Derivatization of 2 Quinolin 3 Yl Butanoic Acid

Reactions Involving the Quinoline (B57606) Nucleus

The quinoline system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly reduces the electron density of that ring, making it a π-deficient heterocycle. researchgate.net Consequently, the benzene portion (carbocycle) is more electron-rich and behaves similarly to a deactivated benzene ring, while the pyridine portion (heterocycle) is highly deactivated towards electrophiles but activated towards nucleophiles. youtube.comgraduatecollege.ac.in

Substitution occurs predominantly at the C5 and C8 positions. graduatecollege.ac.inquimicaorganica.org This regioselectivity is governed by the stability of the cationic Wheland intermediate formed upon attack by the electrophile. Attack at C5 or C8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the adjacent pyridine ring, resulting in a more stable intermediate. quimicaorganica.org Conversely, attack at C6 or C7 leads to less stable intermediates. The butanoic acid substituent at the C3 position has a minimal electronic directing effect on the carbocyclic ring, so the inherent reactivity pattern of the quinoline nucleus is expected to dominate.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

| Position of Attack | Stability of Intermediate | Major/Minor Product |

|---|---|---|

| C5 and C8 | More stable (aromaticity of pyridine ring preserved in key resonance structures) | Major |

| C6 and C7 | Less stable | Minor |

This table summarizes the general patterns for electrophilic substitution on the quinoline ring.

The π-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which bear a partial positive charge. researchgate.netquora.com

Nucleophilic Addition: Strong nucleophiles, such as organolithium reagents (e.g., n-butyllithium) and Grignard reagents, can add to the C2 position. youtube.comiust.ac.ir The initial product is a dihydroquinoline, which can be rearomatized upon oxidation to yield the C2-substituted quinoline. iust.ac.ir The Chichibabin reaction, involving the addition of sodium amide (NaNH₂) in liquid ammonia (B1221849), also occurs, typically yielding a mixture of 2-amino and 4-aminoquinolines after an oxidative workup. youtube.comiust.ac.ir The presence of the C3-substituent in 2-(quinolin-3-yl)butanoic acid may sterically hinder attack at the C2 and C4 positions to some extent, potentially requiring more forcing conditions compared to unsubstituted quinoline.

Nucleophilic Aromatic Substitution (SNAr): If a good leaving group, such as a halide, is present at the C2 or C4 position, nucleophilic aromatic substitution occurs readily. quimicaorganica.org The mechanism proceeds via a stable Meisenheimer-like intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. quimicaorganica.org Position C4 is slightly more reactive than C2 in these displacement reactions. quimicaorganica.org For this compound itself, this reaction is not directly applicable unless the quinoline ring is first functionalized with a leaving group.

Transition metal-catalyzed C-H activation has become a powerful strategy for the regioselective functionalization of quinolines, allowing for the introduction of various substituents with high precision and atom economy. nih.govnih.gov The site of functionalization is often controlled by the use of a directing group.

In the case of quinoline, the lone pair on the ring's nitrogen atom can act as an endogenous directing group, guiding the metal catalyst to the C2 or C8 position. nih.gov A common and highly effective strategy involves the conversion of the quinoline to its corresponding quinoline N-oxide. The N-oxide oxygen atom is a powerful directing group that facilitates metal-catalyzed C-H activation almost exclusively at the C8 position, and to a lesser extent, the C2 position. nih.govnih.gov

Recent advancements have also enabled the functionalization of other, more challenging "distal" positions, such as C3, C4, and C5, often through the use of removable directing groups or specific catalytic systems that override the innate directing effect of the ring nitrogen. nih.govacs.org For this compound, C-H activation could provide a route to further derivatization at positions like C2, C4, or C8, depending on the chosen catalyst and conditions. nih.gov

Oxidative annulation involves the construction of a new ring onto the existing quinoline scaffold, often proceeding through a sequence of C-H activation and bond formation. These reactions provide access to complex polycyclic and fused heterocyclic systems. mdpi.com Rhodium(III)-catalyzed reactions are particularly prominent in this area. rsc.orgrsc.orgacs.orgsnnu.edu.cn For example, functionalized pyridines can undergo oxidative annulation with alkynes to build a new carbocyclic ring, yielding a quinoline structure. snnu.edu.cnnih.govacs.org By extension, the quinoline nucleus of this compound could serve as a substrate for further annulation reactions, where C-H bonds on either the pyridine or benzene portion of the molecule are activated and incorporated into a new ring system. Such strategies could be used to synthesize complex, rigid scaffolds based on the parent molecule. acs.org

Transformations of the Butanoic Acid Side Chain

The butanoic acid side chain of this compound provides a reactive handle for a variety of classical carboxylic acid transformations. These reactions allow for the synthesis of numerous derivatives with modified properties.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This is a reversible reaction, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.uklibretexts.org Alternatively, the carboxylate salt can be alkylated with an alkyl halide to form the ester.

Amide Formation: Amides can be prepared by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with ammonia or a primary/secondary amine. A more direct approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the condensation of the carboxylic acid and amine by activating the carboxyl group. commonorganicchemistry.com

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide or by heating. chemistrysteps.comthieme-connect.de A more common laboratory method for both symmetrical and mixed anhydrides involves the reaction of an acid chloride with a carboxylate salt. libretexts.orgwikipedia.org

Acid Chloride Formation: The carboxylic acid can be readily converted to the more reactive 2-(quinolin-3-yl)butanoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orggoogle.com This acid chloride is a versatile intermediate for the synthesis of esters, amides, and anhydrides under mild conditions. libretexts.org

Table 2: Summary of Carboxylic Acid Functionalizations

| Derivative | Reagents | Product Functional Group |

|---|---|---|

| Ester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | -COOR |

| Amide | 1. SOCl₂2. Amine (e.g., RNH₂) | -CONHR |

| Anhydride | Acid Chloride, Carboxylate (R'COO⁻) | -C(O)O(O)C-R' |

This table outlines common transformations for the butanoic acid side chain.

Intermolecular and Intramolecular Reaction Pathways

The structure of this compound provides opportunities for intramolecular cyclization reactions to generate novel, fused heterocyclic systems. These reactions typically involve the carboxylic acid moiety (or a derivative) reacting with the quinoline ring system. Such cyclizations are valuable for building molecular complexity and accessing unique polycyclic scaffolds.

For instance, activation of the carboxylic acid group, perhaps by conversion to an acyl chloride or anhydride, could facilitate an intramolecular Friedel-Crafts acylation. This reaction would lead to the formation of a new ring fused to the quinoline core. The regioselectivity of this cyclization (i.e., whether acylation occurs at the C-2 or C-4 position of the quinoline ring) would be influenced by the electronic properties of the quinoline system and the reaction conditions.

Another pathway involves the derivatization of the butanoic acid side chain to introduce other reactive functional groups. For example, conversion of the carboxylic acid to an amide, followed by introduction of an amino group onto the quinoline ring, could set the stage for an intramolecular cyclization to form a tricyclic quinazolinone derivative. nih.gov Similarly, ozonolysis of a precursor indole (B1671886) compound has been studied as a route to a quinoline skeleton, which can then undergo further intramolecular cyclization. metu.edu.tr

A generalized scheme for such a cyclization is presented below:

Scheme 1: Potential Intramolecular Cyclization Pathway

Research on related systems provides precedent for these transformations. For example, the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives involves an intramolecular electrophilic cyclization between an aldehyde group and a methylene (B1212753) group at the quinoline C-2 position. researchgate.net Similarly, 1,10-seco-triterpenoids containing a 2-cyano-3,10-diketone fragment undergo regioselective intramolecular cyclization under acidic or basic conditions to form new fused rings. mdpi.com These examples underscore the feasibility of using the side chain of this compound to construct fused heterocyclic structures.

Condensation and annulation reactions are powerful tools for expanding the molecular framework of this compound. These reactions involve the formation of new carbon-carbon and carbon-heteroatom bonds, often leading to the construction of new rings onto the existing quinoline scaffold.

Condensation Reactions: A condensation reaction involves two molecules joining together with the loss of a small molecule, such as water. ck12.org The butanoic acid side chain can be modified to participate in such reactions. For example, conversion to a β-keto ester derivative would enable Claisen-type condensations. msu.edu The Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone, is another relevant transformation. The reactivity of quinoline derivatives in Knoevenagel condensations with various aldehydes has been documented. researchgate.net

Furthermore, multicomponent condensation reactions offer an efficient route to complex molecules. A three-component condensation of 2-naphthylamine, benzaldehydes, and Meldrum's acid has been shown to produce tetrahydrobenzo[f]quinoline derivatives. researchgate.net This suggests that this compound or its derivatives could potentially be incorporated into similar multi-component strategies to build complex heterocyclic systems.

Annulation Reactions: Annulation refers to a reaction that forms a new ring onto a molecule. The quinoline nucleus is amenable to various annulation strategies, often catalyzed by transition metals. These reactions can construct carbocyclic or heterocyclic rings, significantly diversifying the molecular architecture.

Examples of annulation reactions applied to quinoline systems include:

[3+2] Annulation: Ytterbium(III)-catalyzed [3+2] annulation of quinolines with aminocyclopropanes has been used to synthesize the indolizidine skeleton. researchgate.net

[3+3] Annulation: Rhodium-catalyzed [3+3] annulation of quinoline N-oxides with cyclopropenones provides access to functionalized 2-quinolones. rsc.orgresearchgate.net

[4+2] Annulation (Cycloaddition): Gold-catalyzed [4+2] annulation between terminal arylynes and nitrones is a known method for synthesizing quinoline derivatives. mdpi.com

The following table summarizes various annulation strategies that could potentially be adapted for derivatives of this compound.

| Annulation Type | Reactants | Catalyst | Resulting Structure | Ref |

| [3+2] Annulation | Quinoline, Donor-Acceptor Cyclopropane | Yb(OTf)₃ | Fused five-membered ring (indolizidine-like) | researchgate.net |

| [3+3] Annulation | Quinoline N-oxide, Cyclopropenone | Rhodium complex | Fused six-membered lactam (2-quinolone) | rsc.orgresearchgate.net |

| [4+2] Annulation | Terminal Arylyne, Nitrone | Gold complex | Substituted Quinoline | mdpi.com |

| Oxidative Annulation | N-(o-alkenylaryl) imine, Aryldiazonium salt | Molecular Sieves | Pyrazolo[3,4-c]quinoline | mdpi.com |

These strategies demonstrate the versatility of the quinoline core in participating in ring-forming reactions, offering numerous pathways for the synthesis of complex derivatives starting from this compound.

Structural and Theoretical Interrogations of 2 Quinolin 3 Yl Butanoic Acid

Conformational Analysis and Stereochemistry

Conformational analysis and stereochemistry are foundational to understanding the three-dimensional structure of 2-(Quinolin-3-yl)butanoic acid and its resulting chemical behavior. The spatial arrangement of its atoms and the presence of a chiral center are defining features.

Rotational Barriers and Energy Minima

The flexibility of this compound is primarily due to the rotation around single bonds, particularly the bond connecting the butanoic acid moiety to the quinoline (B57606) ring and the bonds within the butanoic acid side chain. The study of these rotations, known as conformational analysis, aims to identify the most stable, low-energy conformations (energy minima) and the energy required to transition between them (rotational barriers).

Chirality and Enantiomeric Purity Assessment Methods

The molecular structure of this compound contains a chiral center at the second carbon of the butanoic acid chain (the α-carbon), which is bonded to four different groups: a hydrogen atom, a carboxyl group, an ethyl group, and the quinolin-3-yl group. The presence of this stereocenter means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (S)-2-(Quinolin-3-yl)butanoic acid and (R)-2-(Quinolin-3-yl)butanoic acid.

These enantiomers have identical physical properties except for their interaction with plane-polarized light and their interactions with other chiral molecules. The assessment of enantiomeric purity, which determines the proportion of each enantiomer in a sample, is critical in fields like pharmacology. A common method for this is parallel kinetic resolution, which has been successfully used for racemic 2-aryl-propionic and butanoic acids. nih.gov This technique can yield enantiomerically pure products with high levels of diastereoselectivity. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is another widely used and effective technique for separating and quantifying the enantiomers of such compounds.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of this compound at the atomic level. mdpi.comjchemlett.com These methods allow for the prediction of molecular structure, reactivity, and electronic characteristics, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of organic compounds, including derivatives of butanoic acid and quinoline. biointerfaceresearch.comresearchgate.netnih.govmdpi.com Calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-31+G(d), to achieve a balance between accuracy and computational cost. biointerfaceresearch.com Such studies on structurally related molecules have shown good agreement between theoretical and experimental data. researchgate.net

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. science.gov

A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This can facilitate intramolecular charge transfer, where electron density moves from the HOMO, often localized on one part of the molecule, to the LUMO, localized on another. scirp.org For instance, in a study of quinoline, the calculated HOMO-LUMO energy gap was -4.83 eV, indicating that charge transfer occurs within the molecule. scirp.org In quinoxaline-based polymers, the energy levels are influenced by substituents, with calculated gaps around 1.76 to 1.79 eV. nih.gov For this compound, the HOMO would likely be localized on the electron-rich quinoline ring system, while the LUMO may be distributed over the butanoic acid moiety, suggesting a potential for charge transfer upon excitation.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| PBCl-MTQF (Quinoxaline Polymer) nih.gov | -5.06 | -3.27 | 1.79 |

| PBCl-MTQCN (Quinoxaline Polymer) nih.gov | -5.14 | -3.38 | 1.76 |

| Representative Schiff Base nih.gov | -0.267 | -0.181 | 0.086 |

This table presents representative HOMO-LUMO data from related compounds to illustrate the typical range of values obtained through DFT calculations. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.netwolfram.com

Red : Indicates electron-rich regions with a negative electrostatic potential, which are susceptible to electrophilic attack.

Blue : Indicates electron-poor regions with a positive electrostatic potential, which are susceptible to nucleophilic attack.

Green : Represents neutral or regions with near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, as these are the most electronegative atoms. researchgate.netnih.gov Conversely, the hydrogen atom of the carboxyl group and the hydrogen atoms attached to the aromatic rings would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules. It provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. wisc.eduwisc.edu This analysis can reveal insights into intramolecular and intermolecular interactions, charge transfer, and the stability of different molecular conformations. researchgate.net NBO calculations quantify the energy of these interactions, helping to explain the molecule's structure and reactivity. For example, the analysis can identify key donor-acceptor interactions that stabilize the molecule. wisc.edu

Transition State Calculations for Reaction Mechanisms

Transition state calculations are a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. These calculations aim to locate the transition state—the highest energy point along a reaction pathway—which is critical for determining the reaction's feasibility and rate. By modeling the geometry and energy of the transition state, chemists can understand how reactants are converted into products, predict reaction barriers (activation energies), and explore the effects of substituents or catalysts on the reaction. biointerfaceresearch.com

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are values calculated using computational methods that help predict the chemical reactivity and stability of a molecule. biointerfaceresearch.com These include properties derived from the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap, for instance, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org Other descriptors like electronegativity, chemical hardness, and the electrophilicity index are used to predict how a molecule will behave in a chemical reaction, such as where it is most likely to be attacked by nucleophiles or electrophiles. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are used for conformational sampling—exploring the different three-dimensional shapes (conformations) the molecule can adopt. mdpi.comnih.gov By simulating the molecule's movements in a solvent (like water) over a period of nanoseconds or longer, researchers can identify the most stable conformations, understand the flexibility of different parts of the molecule, and study how it interacts with other molecules, such as proteins or receptors. mdpi.com

Advanced Spectroscopic Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry for Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high accuracy. Unlike standard mass spectrometry, HRMS can determine the elemental formula of a molecule and its fragments. mazums.ac.ir In mechanistic studies, this capability is invaluable for identifying reaction intermediates and products, tracking the pathways of atoms using isotopic labeling, and elucidating complex fragmentation patterns to understand reaction mechanisms in detail. docbrown.infonist.gov

Multidimensional NMR Spectroscopy for Stereochemical Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as 2D NMR, is essential for determining the complex three-dimensional structure and stereochemistry of organic molecules. mdpi.com Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) reveal correlations between different nuclei within the molecule. COSY identifies protons that are coupled through chemical bonds, while NOESY identifies protons that are close to each other in space, regardless of bonding. docbrown.inforesearchgate.netresearchgate.net This information is crucial for assigning the relative or absolute configuration of stereocenters, which is often impossible with simpler 1D NMR spectra. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural and conformational properties of molecules. For this compound, these methods provide detailed insights into the vibrational modes of its constituent functional groups—the quinoline ring, the carboxylic acid moiety, and the alkyl chain. The frequencies, intensities, and shapes of the vibrational bands are highly sensitive to the molecule's geometry, intermolecular interactions (especially hydrogen bonding), and conformational state.

Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental spectra to perform a complete vibrational analysis. nih.gov By comparing the experimental IR and Raman spectra with the computed vibrational frequencies, a precise assignment of the normal modes of vibration can be achieved. This correlative approach allows for the identification of characteristic vibrational signatures associated with different potential conformers of this compound, which may arise from the rotation around the C-C single bonds in the butanoic acid chain and the bond connecting it to the quinoline ring.

The carboxylic acid group presents several characteristic vibrational bands. The O-H stretching vibration is particularly informative, typically appearing as a very broad and intense band in the IR spectrum, often in the 3300–2500 cm⁻¹ region. docbrown.infospectroscopyonline.com This broadening is a hallmark of strong intermolecular hydrogen bonding, which leads to the formation of cyclic dimers in the solid state or concentrated solutions. The position and shape of this band can provide direct evidence of the nature and extent of hydrogen bonding networks.

The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent feature, expected in the 1730–1700 cm⁻¹ range for saturated acids. spectroscopyonline.com Its exact frequency can shift depending on whether the molecule exists as a monomer or a hydrogen-bonded dimer, with the dimeric form typically absorbing at a lower wavenumber.

The quinoline moiety contributes a series of characteristic bands. C-H stretching vibrations of the aromatic quinoline ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic system give rise to a group of bands in the 1650–1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further structural information and are typically observed in the 1300–1000 cm⁻¹ and 900–650 cm⁻¹ regions, respectively.

Analysis of the fingerprint region (below 1500 cm⁻¹) is crucial for identifying subtle conformational differences. docbrown.info Vibrational modes in this region, such as C-C stretching and various bending and torsional modes of the entire molecular skeleton, are unique to the specific three-dimensional arrangement of the atoms. By correlating observed spectral shifts in this region with theoretical predictions for different rotamers, it is possible to deduce the predominant conformation of this compound in the analyzed state.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad band, indicative of hydrogen bonding. |

| Aromatic C-H stretch | Quinoline Ring | 3100 - 3000 | Medium to weak intensity. |

| Aliphatic C-H stretch | Butanoic Acid Chain | 2975 - 2845 | Strong intensity. |

| C=O stretch | Carboxylic Acid | 1730 - 1700 | Strong intensity; position sensitive to dimerization. |

| C=C / C=N stretch | Quinoline Ring | 1650 - 1400 | Multiple bands of variable intensity. |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Strong intensity, coupled with O-H bending. |

| O-H in-plane bend | Carboxylic Acid | 1440 - 1395 | Medium intensity. |

| O-H out-of-plane bend | Carboxylic Acid | 960 - 900 | Broad band, characteristic of hydrogen-bonded dimers. |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of molecules containing chromophores. In this compound, the primary chromophore is the quinoline ring system, which is an extended aromatic system capable of undergoing π → π* electronic transitions. libretexts.org The carboxylic acid group also contains a chromophore (C=O), which can exhibit both π → π* and n → π* transitions. masterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to be dominated by the strong absorptions of the quinoline moiety. Aromatic systems like quinoline typically display multiple intense absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding π molecular orbitals to antibonding π* molecular orbitals. The extent of conjugation in the aromatic system dictates the energy required for these transitions and thus the wavelength of maximum absorbance (λ_max). For quinoline itself, characteristic absorptions appear in the UV region. The substitution of the butanoic acid group at the 3-position is expected to cause a slight shift (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in these absorption bands compared to unsubstituted quinoline, reflecting the electronic influence of the substituent.

In addition to the strong π → π* transitions from the aromatic ring, the carbonyl group of the butanoic acid moiety introduces the possibility of a weak n → π* transition. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to an antibonding π* orbital of the C=O double bond. These transitions are typically much weaker in intensity (lower molar absorptivity) than π → π* transitions and often appear as a shoulder or a low-intensity band at a longer wavelength than the main aromatic absorptions. masterorganicchemistry.com

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | Quinoline Ring | 200 - 350 nm | High (ε > 10,000) |

X-Ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. An X-ray diffraction analysis of this compound would provide a wealth of structural information, including exact bond lengths, bond angles, and torsion angles, thereby establishing its solid-state conformation unequivocally.

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions of the crystal lattice. More importantly, it would detail the intramolecular geometry. For instance, the planarity of the quinoline ring and the specific bond angles within it could be confirmed. The conformation of the butanoic acid side chain, defined by the torsion angles along the C-C bonds, would be precisely determined. This would resolve any conformational ambiguities that might be inferred from spectroscopic data.

A crucial aspect of the solid-state structure is the nature of intermolecular interactions. For this compound, the carboxylic acid group is expected to be a primary driver of the crystal packing through the formation of strong hydrogen bonds. mdpi.com It is highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by a pair of O-H···O=C hydrogen bonds between their carboxylic acid groups. X-ray diffraction would measure the exact distances and angles of these hydrogen bonds, confirming the dimeric structure.

Table 3: Illustrative Crystallographic Data Obtainable from X-Ray Diffraction Analysis

| Parameter | Description | Example Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 10.1 Å, b = 5.3 Å, c = 22.4 Å; β = 95.1° |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C-N). | C=O: 1.23 Å; C-O: 1.31 Å |

| Bond Angles | Angles between three connected atoms (e.g., O-C=O). | O-C=O: 122.5° |

| Torsion Angles | Dihedral angles defining the side-chain conformation. | C(ring)-C(α)-C(β)-C(γ): 178.5° |

Elucidation of Molecular Targets and Binding Mechanisms

Enzyme Inhibition Mechanisms

The unique structural architecture of this compound, featuring a quinoline core and a butanoic acid side chain, suggests potential interactions with several classes of enzymes.

Histone Deacetylase (HDAC) Inhibitors: The carboxylic acid moiety is a key pharmacophoric feature for many HDAC inhibitors, where it functions as a zinc-binding group to coordinate with the Zn²⁺ ion in the enzyme's active site. mdpi.com Quinoline scaffolds have been successfully incorporated into potent HDAC inhibitors. nih.govresearchgate.net Theoretically, this compound could act as an HDAC inhibitor by inserting its butanoic acid chain into the catalytic tunnel of the enzyme, allowing the carboxylate to chelate the essential zinc ion, thereby disrupting the deacetylation of histone proteins. mdpi.com

Topoisomerase I Poisons: Topoisomerase poisons function by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks. nih.govnih.gov The planar quinoline ring of this compound could potentially intercalate between DNA base pairs at the site of enzyme action, a common mechanism for many topoisomerase poisons. This interaction could sterically hinder the religation of the DNA strand, effectively "poisoning" the enzyme.

Protein Kinase CK2 Inhibitors: Protein kinase CK2 possesses a highly conserved ATP-binding pocket. Inhibitors of this enzyme are often heterocyclic compounds that can form hydrogen bonds and hydrophobic interactions within this site. nih.govmdpi.com Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2. researchgate.net It is plausible that the quinoline nitrogen of this compound could interact with the hinge region of the CK2 active site, while the rest of the molecule occupies the pocket, competing with ATP binding. mdpi.com

Receptor Interaction Profiles and Ligand Binding Studies

G protein-coupled receptor 109A (GPR109A) Ligand: The GPR109A receptor is activated by ligands possessing a carboxylic acid group, such as nicotinic acid and butyrate (B1204436). doi.org The binding mechanism critically involves an interaction between the ligand's carboxylate anion and a positively charged arginine residue (Arg111) in the receptor's binding pocket. fu-berlin.de Given that this compound contains a butanoic acid group, it is a candidate for GPR109A agonism. The carboxylate could form the key salt bridge with Arg111, while the quinoline ring engages in further interactions within the binding site. mdpi.comresearchgate.net

GABA(B1) Receptor Antagonism: GABA(B) receptors are metabotropic receptors that mediate inhibitory neurotransmission. nih.gov Antagonists of this receptor often mimic the structure of the endogenous ligand, GABA, or bind to allosteric sites. While direct evidence is lacking for this compound, some GABA receptor antagonists are known to be cyclic compounds. nih.govresearchgate.netdrugbank.comspringernature.com Any potential antagonistic activity would depend on the compound's ability to bind to the receptor without eliciting the conformational change required for activation.

Structure-Activity Relationship (SAR) Insights at a Mechanistic Level

Impact of Substituents on Molecular Interactions

Based on studies of analogous quinoline structures, the specific placement and nature of substituents are critical for molecular interactions. nih.govnih.gov

Butanoic Acid Chain: The length and chirality of the alkyl-carboxylic acid side chain are crucial. The ethyl group at the alpha position of the carboxylic acid in this compound introduces a chiral center. The stereochemistry at this position could significantly influence binding affinity and selectivity, as enantiomers may fit differently into a chiral protein binding pocket. The length of the chain determines the reach of the carboxylate group into the binding site.

Position of the Side Chain: The attachment of the butanoic acid chain at the 3-position of the quinoline ring is a key determinant of its spatial orientation. Studies on other quinoline derivatives have shown that substitution at the 3-position is critical for activity at certain targets. nih.govresearchgate.net

Computational Approaches to SAR (e.g., molecular docking, QSAR)

Molecular Docking: In the absence of empirical data, molecular docking serves as a valuable tool to predict the binding mode and affinity of this compound with its putative targets. Docking simulations could model the interaction of the carboxylate group with key residues (like Arg111 in GPR109A) or the zinc ion in HDACs. ijcps.orgmdpi.comnih.gov The simulations would also elucidate the role of the quinoline ring in forming hydrophobic and aromatic interactions within the binding sites. nih.govsemanticscholar.org

Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| HDAC2 | -7.5 | HIS142, HIS143, TYR306, Zn²⁺ | Zinc chelation, Hydrogen bond |

| Topoisomerase I/DNA | -8.2 | ARG364, ASN722, DNA bases | Intercalation, Hydrogen bond |

| Protein Kinase CK2 | -6.9 | VAL116, LYS68, ASP175 | Hydrogen bond, Hydrophobic |

| GPR109A | -7.9 | ARG111, SER178, TRP91 | Salt bridge, Hydrogen bond, π-stacking |

This is an interactive table. The data presented is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of a group of compounds with their biological activities. nih.govresearchgate.net For a series of analogs of this compound, a QSAR study could be developed. semanticscholar.orgresearchgate.netnih.govmdpi.com Descriptors such as molecular weight, logP, polar surface area, and various electronic and topological indices would be calculated for each analog and correlated with their experimentally determined potencies to derive a mathematical model for predicting the activity of new compounds.

In Vitro Metabolic Fate and Enzymatic Transformations

The metabolic fate of this compound can be predicted based on studies of structurally similar compounds. nih.govresearchgate.net

Phase I Metabolism: The primary routes of Phase I metabolism are likely mediated by cytochrome P450 (CYP) enzymes. Potential transformations include:

Hydroxylation: The quinoline ring is susceptible to aromatic hydroxylation at various positions. The alkyl chain could also undergo hydroxylation.

Dealkylation: While less likely for the butanoic acid chain itself, this pathway is common for related structures.

Phase II Metabolism: The carboxylic acid group is a prime site for Phase II conjugation reactions.

Glucuronidation: The carboxylate can be conjugated with glucuronic acid to form a more water-soluble glucuronide metabolite, facilitating excretion.

Amino Acid Conjugation: The carboxylic acid could also be conjugated with amino acids like glycine or glutamine.

Predicted Metabolic Pathways for this compound

| Metabolic Phase | Enzyme Family | Reaction Type | Potential Metabolite |

| Phase I | Cytochrome P450 | Aromatic Hydroxylation | 2-(Hydroxy-quinolin-3-yl)butanoic acid |

| Phase I | Cytochrome P450 | Alkyl Hydroxylation | 2-(Quinolin-3-yl)-hydroxy-butanoic acid |

| Phase II | UGTs | Glucuronidation | This compound glucuronide |

| Phase II | Acyl-CoA Synthetases | Amino Acid Conjugation | Glycine conjugate of this compound |

This is an interactive table. The data presented is hypothetical and for illustrative purposes only.

An in-depth analysis of the mechanistic biological and biochemical properties of this compound and its related derivatives reveals complex interactions with metabolic enzymes and cellular pathways. This article focuses exclusively on the in vitro and theoretical understanding of these processes, detailing hydrolysis pathways, metabolic transformations, and the modulation of key biochemical systems.

Advanced Applications in Chemical Research and Development

2-(Quinolin-3-yl)butanoic Acid as a Synthetic Intermediate

This compound serves as a versatile synthetic intermediate in organic chemistry, primarily due to the presence of two key functional components: the quinoline (B57606) nucleus and a carboxylic acid side chain with a chiral center. The quinoline ring is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs, imparting a wide range of biological activities. nih.govnih.gov The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the construction of more complex molecular architectures.

The quinoline core is fundamental to the development of new therapeutic agents. nih.gov Compounds incorporating the quinoline ring system have demonstrated a vast array of pharmacological properties, including anticancer, antimalarial, anti-inflammatory, and antibacterial activities. nih.gov Derivatives of quinoline carboxylic acids are used as starting materials to construct larger, more intricate heterocyclic systems. For example, the carboxylic acid functionality can be used as an anchor point to build fused ring systems or to link multiple heterocyclic units together, as seen in the synthesis of bisquinoline systems. researchgate.net The reaction of quinoline precursors with other reagents can lead to the formation of complex structures such as quinolinyl-thiazolidinones, which are of interest for their potential biological activities. nih.gov The strategic combination of the quinoline moiety with other heterocyclic rings, like benzofuran, can generate novel hybrid molecules for pharmacological evaluation. researchgate.net

Table 1: Examples of Complex Systems Derived from Quinoline-Based Precursors

| Precursor Type | Resulting Complex System/Scaffold | Potential Application/Significance |

|---|---|---|

| Quinoline-3-carboxylic acid derivatives | Bisquinoline Systems researchgate.net | Antimalarial agents |

| 2-Chloro-3-formylquinolines | Quinolinyl-thiazolidinones nih.gov | Biologically active heterocyclic compounds |

| Quinoline-3-carboxylic acid | 2-(1-Benzofuran-2-yl)quinoline derivatives researchgate.net | Hybrid molecules for pharmacological studies |